![molecular formula C9H10N4O B064785 1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone CAS No. 160875-14-9](/img/structure/B64785.png)
1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone, also known as BI-78D3, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer treatment. This compound has been shown to have promising effects on the inhibition of cancer cell growth and proliferation, making it a potential candidate for further research and development.
Mechanism Of Action
The mechanism of action of 1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone involves the inhibition of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation. By inhibiting the activity of CK2, 1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone is able to disrupt the signaling pathways that are involved in cancer cell growth and proliferation, leading to the inhibition of cancer cell growth.
Biochemical And Physiological Effects
1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on CK2, this compound has been shown to induce the accumulation of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. 1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone has also been shown to disrupt the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone is its ability to selectively target cancer cells, while leaving normal cells unharmed. This makes it a potential candidate for cancer treatment, as it may be able to avoid many of the side effects associated with traditional chemotherapy. However, one limitation of 1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone is its relatively low solubility, which may make it difficult to administer in certain forms.
List of
Future Directions
1. Investigating the potential of 1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone in combination with other cancer treatments, such as chemotherapy or radiation therapy.
2. Studying the effects of 1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone on other types of cancer, including lung cancer and colon cancer.
3. Developing more efficient methods for synthesizing 1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone, in order to increase its availability for research and development.
4. Investigating the potential of 1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone as a targeted therapy for specific types of cancer, based on the expression of CK2 in cancer cells.
5. Studying the long-term effects of 1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone on normal cells, in order to better understand its potential for use in cancer treatment.
Synthesis Methods
The synthesis of 1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone involves several steps, including the reaction of 2-nitroaniline with hydrazine hydrate to form 2-hydrazinyl-1H-benzo[d]imidazole. This compound is then reacted with acetylacetone to form the final product, 1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone.
Scientific Research Applications
1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone has been studied extensively for its potential applications in cancer treatment. Research has shown that this compound is able to inhibit the growth and proliferation of cancer cells, particularly in breast cancer and leukemia. In addition, 1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone has been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
CAS RN |
160875-14-9 |
|---|---|
Product Name |
1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone |
Molecular Formula |
C9H10N4O |
Molecular Weight |
190.2 g/mol |
IUPAC Name |
1-(2-hydrazinylbenzimidazol-1-yl)ethanone |
InChI |
InChI=1S/C9H10N4O/c1-6(14)13-8-5-3-2-4-7(8)11-9(13)12-10/h2-5H,10H2,1H3,(H,11,12) |
InChI Key |
DPUZVBDKIMOVHA-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C2=CC=CC=C2N=C1NN |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2N=C1NN |
synonyms |
2H-Benzimidazol-2-one,1-acetyl-1,3-dihydro-,2-hydrazone(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





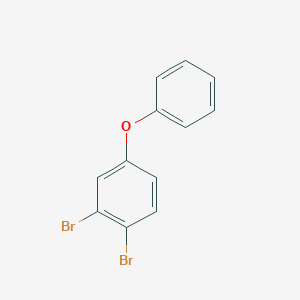

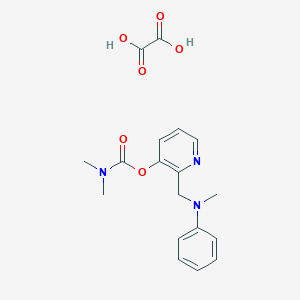
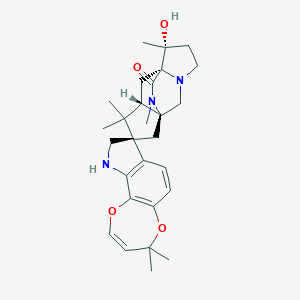
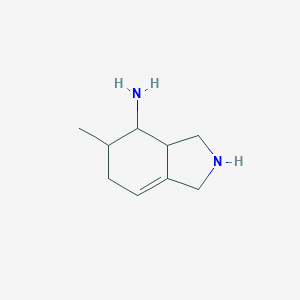
![2-(3-Amino-phenyl)-benzo[h]chromen-4-one](/img/structure/B64733.png)

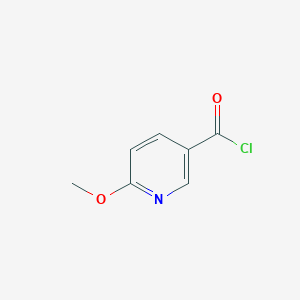
![Furo[3,2-c]pyridine-4-carbonitrile](/img/structure/B64743.png)


